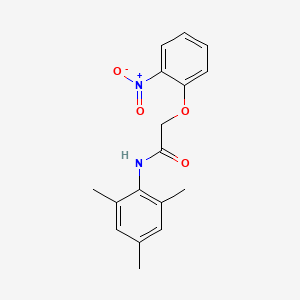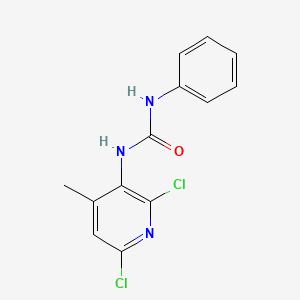![molecular formula C15H12Cl2N2OS B5505683 2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B5505683.png)
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide is a useful research compound. Its molecular formula is C15H12Cl2N2OS and its molecular weight is 339.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide is 338.0047396 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Compounds similar to "2-chloro-N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}benzamide" have been synthesized and characterized, offering insights into their structural and spectroscopic properties. For instance, Saeed et al. (2010) synthesized and characterized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, detailing its crystal structure through spectroscopic techniques and X-ray diffraction, which could provide a foundation for understanding similar compounds (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemoselective N-benzoylation
Research on chemoselective N-benzoylation using benzoylisothiocyanates, as described by Singh et al. (2017), demonstrates the potential for selective chemical transformations in compounds with amine and carbonothioyl functional groups. This process leads to products of biological interest, highlighting a method for functionalizing similar structures (Singh, Lakhan, & Singh, 2017).
Antimicrobial Activity
Compounds with structures incorporating benzothiophene and quinazolinone derivatives have been studied for their antimicrobial properties. Naganagowda and Petsom (2011) synthesized various 3-substituted quinazolinones and screened them for antibacterial and antifungal activities, indicating a potential application area for similar compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).
Anticancer Activity
Yılmaz et al. (2015) investigated indapamide derivatives, including compounds with [(substitutedamino)carbonothioyl] functional groups, for their proapoptotic activity against melanoma cell lines, demonstrating significant growth inhibition. This research suggests that similar compounds could have potential applications in cancer treatment (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Insecticidal Activity
Schaefer et al. (1978) reported on substituted benzamides with promising activity against mosquitoes, indicating the potential of such compounds in controlling larval populations and offering a non-traditional application area for chemical research (Schaefer, Miura, Wilder, & Mulligan, 1978).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-[(3-chloro-2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-11(16)7-4-8-13(9)18-15(21)19-14(20)10-5-2-3-6-12(10)17/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPQXAQZTIEDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Piperidin-1-YL)-N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B5505601.png)
![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![N-(3-Methylphenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B5505620.png)

![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(1-methyl-5-phenylpyrrol-2-yl)methanone](/img/structure/B5505649.png)





![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)
